9-(4-ethoxyphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-ETHOXYPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is known for its potential pharmacological properties, particularly its anti-inflammatory activity .
Preparation Methods
The synthesis of 9-(4-ETHOXYPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through various synthetic routes. One common method involves the use of secondary amides and acyl chlorides in an Ir-catalyzed one-pot reaction . This method is efficient and provides good yields under mild reaction conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring scalability and consistency in product quality.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4-ETHOXYPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The anti-inflammatory activity of 9-(4-ETHOXYPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is primarily due to its ability to inhibit the NF-κB and MAPK signaling pathways . These pathways are crucial in the regulation of inflammatory responses. By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 .
Comparison with Similar Compounds
Similar compounds include other derivatives of chromeno[8,7-e][1,3]oxazin-2-ones, such as 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one . These compounds also exhibit anti-inflammatory activity but may differ in their potency and specific biological effects. The uniqueness of 9-(4-ETHOXYPHENYL)-4-ETHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific substitution pattern, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-3-14-11-20(23)26-21-17(14)9-10-19-18(21)12-22(13-25-19)15-5-7-16(8-6-15)24-4-2/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
ZNXPWUIIMXUULX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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